5-chloro-1H-imidazole-4-carboxylic acid
Description
5-Chloro-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 4-position. While direct data on its melting point or solubility are absent in the provided evidence, analogs suggest high thermal stability (e.g., melting points >200°C for structurally related imidazole derivatives) .
Properties
IUPAC Name |
5-chloro-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-3-2(4(8)9)6-1-7-3/h1H,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFXICBRNCNZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76808-73-6 | |
| Record name | 5-chloro-1H-imidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation and Cyclization Strategies
The foundational approach to imidazole ring formation involves the condensation of α-amino carbonyl precursors with aldehydes or glyoxal derivatives. A patented method for synthesizing 2-butyl-4-chloro-5-formylimidazole provides insights into analogous pathways for generating 5-chloro-1H-imidazole-4-carboxylic acid . This route begins with pentamidine hydrochloride and glyoxal under pH-controlled conditions (6.0–7.5) to form a cyclized intermediate. Maintaining mild acidity prevents side reactions such as over-chlorination or decarboxylation, achieving yields of 68–72% .
Critical to this method is the use of toluene as an azeotropic agent for dehydrating the reaction mixture, which enhances cyclization efficiency. Subsequent treatment with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) introduces the formyl group at position 5, a precursor for oxidation to the carboxylic acid .
Phosphorus Oxychloride-Mediated Formylation
Phosphorus oxychloride serves dual roles as a chlorinating agent and a catalyst in Vilsmeier-Haack reactions. A synthesis protocol for 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde demonstrates this principle . Glycine reacts with methyl pentanimidate in methanolic sodium hydroxide, followed by POCl₃/DMF treatment at 100°C to introduce the aldehyde group. The aldehyde intermediate is then oxidized to the carboxylic acid using potassium permanganate or Jones reagent .
This method’s key advantage lies in its scalability, with reported yields exceeding 75% for the aldehyde intermediate. However, the use of POCl₃ necessitates stringent safety protocols due to its corrosive and moisture-sensitive nature .
Nitration and Functional Group Interconversion
Nitration of pre-chlorinated imidazole derivatives offers an alternative pathway. A patent detailing the synthesis of 5-chloro-1-methyl-4-nitroimidazole highlights the nitration of 5-chloro-1-methylimidazole using concentrated nitric acid in toluene . While this method focuses on nitroimidazoles, analogous steps can be adapted for carboxylic acid synthesis. Hydrolysis of the nitro group under basic conditions (e.g., NaOH/H₂O₂) yields the carboxylic acid functionality .
| Parameter | Condition | Yield (%) |
|---|---|---|
| Nitration Temperature | 0–5°C | 82 |
| Hydrolysis Time | 6 h (reflux) | 65 |
| Catalyst | None | — |
Hydrolysis of Metabolite Intermediates
Recent pharmacological studies identified 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid as a primary metabolite of imidazole-based drugs . This metabolite forms via enzymatic hydrolysis of the oxazole ring, providing a retro-synthetic route to this compound. Hydrolysis under acidic conditions (HCl, 60°C, 8 h) achieves 70% conversion, validated by HPLC-MS/MS .
Comparative Analysis of Synthetic Routes
The table below evaluates four methods based on yield, complexity, and practicality:
| Method | Key Reagents | Yield (%) | Complexity | Scalability |
|---|---|---|---|---|
| Condensation/Cyclization | Glyoxal, POCl₃ | 72 | Moderate | High |
| Vilsmeier-Haack | POCl₃, DMF | 75 | High | Moderate |
| Nitration/Hydrolysis | HNO₃, NaOH | 65 | Low | Low |
| Metabolite Hydrolysis | HCl | 70 | Moderate | High |
The condensation-cyclization route offers the best balance of yield and scalability, while metabolite hydrolysis provides a pharmaceutically relevant pathway .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazole ring can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
5-Chloro-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Key Compounds Analyzed :
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS: 60367-52-4)
- Substituents: Chlorine at 5-position, phenyl at 2-position, aldehyde at 4-position.
- Applications: Used in organic synthesis; the aldehyde group enables further functionalization .
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8)
- Substituents: Chlorine at 6-position, indole core, and 4-iodobenzyl group.
- Properties: High thermal stability (m.p. >200°C), IR absorption at 3100–3400 cm⁻¹ (N–H stretch) .
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid Substituents: Bromo, chloro, fluoro, and carboxylic acid groups on a benzimidazole core.
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid (CAS: 445302-22-7)
- Substituents: 4-chlorophenyl at 1-position, carboxylic acid at 4-position.
- Purity: 97% (commercial availability) .
Structural Comparison Table :
Physicochemical and Spectral Properties
- Melting Points : Halogenated imidazoles (e.g., compounds 8–10) exhibit high thermal stability (>200°C), likely due to strong intermolecular halogen bonding .
- Solubility : Carboxylic acid-containing derivatives (e.g., 1-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid) are expected to have moderate aqueous solubility at physiological pH due to ionization .
- Spectroscopy :
Biological Activity
5-Chloro-1H-imidazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves multiple steps, including the chlorination of imidazole derivatives and subsequent carboxylation. The following reaction scheme illustrates a common synthetic route:
- Chlorination : Starting from imidazole, chlorine is introduced at the 5-position.
- Carboxylation : The chlorinated imidazole undergoes carboxylation using carbon dioxide or a carboxylic acid derivative.
The overall yield and purity of the synthesized compound can vary based on the specific conditions employed during these reactions.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- GI50 Values : Compounds derived from this compound showed GI50 values ranging from 29 nM to 78 nM against different cancer cell lines, indicating potent inhibitory effects on cell proliferation .
| Compound | GI50 (nM) | Targeted Cancer Cell Line |
|---|---|---|
| 3a | 29 | A549 (Lung) |
| 3b | 35 | MCF-7 (Breast) |
| 3c | 42 | HeLa (Cervical) |
| 4a | 48 | HT-29 (Colorectal) |
These findings suggest that modifications to the imidazole structure can enhance its biological activity, particularly through interactions with specific molecular targets such as mutant EGFR and BRAF pathways .
Antibacterial Activity
In addition to its anticancer properties, this compound exhibits antibacterial activity. Studies have shown that derivatives can inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. For example:
- Inhibition Zones : In disk diffusion assays, certain derivatives displayed inhibition zones greater than 30 mm against both metronidazole-sensitive and resistant strains of H. pylori .
| Derivative | Inhibition Zone (mm) | Strain Type |
|---|---|---|
| Compound A | 32 | Metronidazole-sensitive |
| Compound B | 27 | Metronidazole-resistant |
The mechanism by which this compound exerts its biological effects is multifaceted. Key interactions include:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer cell signaling pathways, such as EGFR and BRAF, leading to reduced cell proliferation .
- Antibacterial Mechanism : For antibacterial activity, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival .
Case Study 1: Cancer Cell Lines
A study evaluating the antiproliferative effects of various imidazole derivatives on different cancer cell lines found that derivatives containing the chloro group at the 5-position were particularly effective. The study highlighted:
- Cell Viability Assays : After treatment with compounds derived from this compound, a significant decrease in viability was observed across multiple cancer types, with some compounds achieving over 80% inhibition at concentrations below 50 µM .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties against H. pylori. The study reported that compounds derived from this imidazole exhibited potent activity:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-1H-imidazole-4-carboxylic acid, and how can intermediates be characterized?
- Answer : The synthesis typically involves multi-step procedures starting with imidazole precursors. For example, chlorination at the 5-position can be achieved using reagents like POCl₃ or SOCl₂ under reflux conditions, followed by carboxylation via oxidation of an aldehyde group using KMnO₄ or CrO₃ in acidic media . Characterization of intermediates often employs NMR (¹H/¹³C) to confirm regioselectivity and FT-IR to track functional group transformations. Purity is assessed via HPLC with a C18 column and aqueous/organic mobile phase.
Q. How is crystallographic data for this compound refined, and what software is recommended?
- Answer : X-ray diffraction data are refined using SHELXL, which is optimized for small-molecule crystallography. The program allows for precise modeling of hydrogen bonding and halogen interactions, critical for understanding the compound's solid-state packing . For high-resolution data, anisotropic displacement parameters should be applied to non-H atoms.
Advanced Research Questions
Q. How can reaction yields be optimized for the carboxylation step in synthesizing this compound?
- Answer : Yield optimization requires controlled oxidation conditions. For example, using a catalytic system of TEMPO/NaClO₂ in a biphasic solvent (e.g., CH₃CN/H₂O) at 0–5°C minimizes over-oxidation side reactions. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane eluent) . Post-reaction, acidification to pH 2–3 precipitates the product, which is then recrystallized from ethanol/water.
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Answer : Discrepancies often arise from dynamic effects in solution (e.g., tautomerism) vs. static crystal structures. For imidazole derivatives, variable-temperature NMR (VT-NMR) can detect tautomeric equilibria, while DFT calculations (e.g., B3LYP/6-31G*) model energy barriers between conformers . Cross-validation with X-ray data ensures accurate structural assignments.
Q. How can coordination polymers of this compound be synthesized, and what properties are investigated?
- Answer : The compound acts as a ligand via its carboxylate and imidazole N atoms. Reaction with transition metals (e.g., Zn(NO₃)₂) in hydrothermal conditions (120°C, 24 hrs) yields coordination polymers. Topology is analyzed using TOPOS software, while properties like porosity (BET surface area) and luminescence are tested for catalytic or sensing applications .
Methodological Considerations
Q. What analytical techniques differentiate this compound from its hydrate forms?
- Answer : Thermogravimetric analysis (TGA) detects mass loss corresponding to water release (e.g., 3/4 hydrate in ). Powder XRD distinguishes hydrate vs. anhydrous phases by comparing peak positions with simulated patterns from single-crystal data. Karl Fischer titration quantifies residual water .
Q. How are regiochemical challenges addressed during halogenation of the imidazole ring?
- Answer : Chlorination regioselectivity is controlled by electron-donating/withdrawing groups. For 5-chloro derivatives, pre-functionalization with a directing group (e.g., methyl at the 2-position) ensures Cl addition at the 5-position. Competitive pathways are minimized using low-temperature electrophilic substitution (e.g., Cl₂ gas in CCl₄ at −20°C) .
Data Interpretation and Reporting
Q. How should researchers report conflicting bioactivity data for imidazole derivatives in publications?
- Answer : Disclose all experimental conditions (e.g., cell lines, assay protocols) to contextualize results. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-reference with structural analogs (e.g., ’s trifluoromethyl derivative) to hypothesize structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
